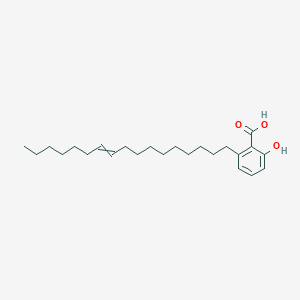

Benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy-

Description

Benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy-, commonly known as Ginkgolic Acid C17:1, is a phenolic lipid derivative of benzoic acid. Its molecular formula is C₂₄H₃₈O₃, with a molecular weight of 374.56 g/mol . Structurally, it features a benzoic acid core substituted with a hydroxyl group at position 6 and a (10Z)-heptadecenyl chain at position 2 (ortho position relative to the carboxyl group) . This compound is primarily isolated from Ginkgo biloba L., where it contributes to the plant’s defense mechanisms against pathogens and herbivores .

Ginkgolic Acid C17:1 is notable for its lipophilic nature due to the long unsaturated alkenyl chain, which enhances its interaction with biological membranes. It exhibits diverse biological activities, including antifungal, antimicrobial, and phytotoxic properties, though its antioxidant capacity is less pronounced compared to polyhydroxy benzoic acid derivatives like gallic acid .

Properties

IUPAC Name |

2-heptadec-10-enyl-6-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYNDKVOZOAOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps and Conditions

Mechanistic Insights :

The Heck reaction proceeds via oxidative addition of the triflate to Pd(0), followed by olefin insertion and β-hydride elimination. The 10Z-alkenyl group is introduced through stereoretentive coupling with 10Z-heptadecen-1-ol. However, partial E-isomer formation is observed due to thermal isomerization during coupling.

Palladium-Catalyzed Cross-Coupling

A scalable five-step protocol developed by Zhejiang University researchers achieves a 34% overall yield, enabling large-scale production for biological studies.

Reaction Sequence and Optimization

| Step | Process | Reagents/Catalysts | Yield |

|---|---|---|---|

| 1. Alkylation | 2,6-Dihydroxybenzoic acid + 10Z-heptadecenyl bromide | NaH, DMF, 60°C | 65% |

| 2. Deprotection | Acidic hydrolysis | HCl, H₂O/THF | 95% |

| 3. Suzuki Coupling (Alternative) | Boronic acid derivative | Pd(PPh₃)₄, K₂CO₃ | N/A |

Critical Factors :

- Catalyst Screening : Pd(PPh₃)₄ outperformed other catalysts in cross-coupling efficiency.

- Solvent Systems : DMF or THF enhances substrate solubility and reaction kinetics.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the target with >95% purity.

Phosphonium Salt-Mediated Alkylation

This method employs Wittig-type reactions to install the unsaturated side chain, though it produces mixtures of Z/E isomers.

Procedure Overview

| Component | Details |

|---|---|

| Phosphonium Salt | Prepared from 10Z-heptadecen-1-ol and triphenylphosphine |

| Base | Triethylamine |

| Solvent | DMSO |

| Temperature | 125°C, 21–26 hours |

Limitations :

- Stereoselectivity : Yields a 1:1 Z/E mixture due to reaction conditions.

- Work-Up : Requires multiple extractions (ether/water) to remove byproducts.

Comparative Analysis of Methods

| Parameter | Heck Reaction | Cross-Coupling | Phosphonium Salt |

|---|---|---|---|

| Yield | 60% (Z/E mixture) | 34% (pure Z) | 50% (Z/E mixture) |

| Scalability | Moderate | High | Low |

| Purity | >90% (after chromatography) | >95% | ~80% |

| Cost | Moderate (Pd catalysts) | High (Pd catalysts) | Low (reagents) |

| Stereoselection | Partial | Full | None |

Key Takeaway : The palladium-catalyzed cross-coupling method balances yield and stereoselectivity, making it ideal for pharmaceutical applications. The Heck reaction offers flexibility for diverse alkyl chain lengths but requires additional purification steps.

Analytical Validation

Synthesized Ginkgolic Acid C17:1 is characterized using:

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 6.82 (d, J=8.2 Hz, H-4), δ 6.67 (d, J=2.5 Hz, H-5), δ 5.35 (m, H-10 alkene) |

| ¹³C NMR | δ 168.1 (COOH), δ 154.3 (C-6-OH), δ 129.8 (C-10 alkene) |

| HRMS | [M-H]⁻ m/z 374.2821 (C₂₄H₃₈O₃) |

| HPLC | >95% purity (C18 column, 0.1% TFA in acetonitrile/water) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy- is a compound that has been reported in Knema laurina, Ginkgo biloba, and Spondias mombin . While specific applications of this particular compound are not widely documented, research on benzoic acid derivatives provides insight into potential uses.

Potential Applications Based on Benzoic Acid Derivatives

Benzoic acid derivatives, as simple phenolic acids, are known for their pharmacological properties . Studies indicate that dihydroxybenzoic acid (DHBA), a benzoic acid derivative, could be a strong HDAC inhibitor and effectively inhibit cancer cell growth .

Anticancer Activity:

- DHBA inhibits HDAC activity, leading to cancer cell growth inhibition through the induction of ROS and cellular apoptosis mediated by Caspase-3 .

- DHBA arrests cells in the G2/M phase of the cell cycle and elevates the levels of the sub-G0-G1 cell population .

- Gallic acid, a trihydroxylated benzoic acid derivative, is known to retard cancer cell growth by inhibiting angiogenesis and invasion and by inducing apoptosis in cervical cancer cell lines .

- Protocatechuic acid, another benzoic acid derivative, has also inhibited the growth of breast cancer cells .

HDAC Inhibition:

- DHBA demonstrates stronger interactions with HDAC, as evidenced by lower C-docker energy .

- DHBA inhibited the HDAC enzyme collected from HCT116 and HCT15, respectively, by 30% and 24% .

- Treatment with DHBA resulted in about 70% and 68% inhibition in HCT-116 and HCT-15 cell lines, respectively .

Reactive Oxygen Species (ROS) Generation:

- Treatment of HCT-116 cells with increasing concentrations of DHBA demonstrated a significant increase in reactive oxygen species at 24 h and 48 h .

Cell Cycle Arrest:

- Treatment of HCT116 cells with DHBA increased the percentage of sub-G0-G1, S-phase, and G2/M population, with a decrease in G0-G1 phase cells .

Data Table: DHBA Effects on Cell Cycle

| Phase | Untreated Control | 750 µM DHBA | 1500 µM DHBA | Oxaliplatin (50 µM) |

|---|---|---|---|---|

| sub-G0-G1 (%) | 1.18 | N/A | 2.94 | N/A |

| S-phase (%) | 11.5 | N/A | 15.8 | N/A |

| G2/M (%) | 15.95 | N/A | 21.62 | 49.81 |

| G0-G1 (%) | 71.43 | N/A | 61.65 | N/A |

Mechanism of Action

The mechanism of action of benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aliphatic chain play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Insights:

- Substituent Position : Ginkgolic Acid’s 6-hydroxy group (meta to the carboxyl) contrasts with gallic acid’s 3,4,5-trihydroxy configuration, which maximizes antioxidant activity via radical scavenging .

- Lipophilicity : The heptadecenyl chain in Ginkgolic Acid enhances membrane permeability compared to hydrophilic derivatives like gallic acid or caffeic acid .

Antioxidant Activity

- Ginkgolic Acid C17:1: Limited antioxidative capacity due to a single hydroxyl group.

- Gallic Acid : Strong antioxidant (IC₅₀ ~1–5 µM) due to three hydroxyl groups stabilizing free radicals .

- Caffeic Acid : Moderate antioxidant (IC₅₀ ~10–20 µM); activity enhanced by conjugated double bond and catechol group .

Antifungal Activity

- Ginkgolic Acid C17:1: Exhibits activity against Fusarium spp. (mycelial inhibition ~50–70% at 100 µg/mL), comparable to 4-chromanone derivatives from Piper cumanense .

- 4-Chromanone Derivatives: Inhibit Fusarium oxysporum by >80% at 50 µg/mL, superior to Ginkgolic Acid due to synergistic chromanone-benzene interactions .

- Benzoic Acid (Unsubstituted) : Weak antifungal activity; requires high concentrations (>500 µg/mL) for efficacy .

Biosensor Recognition

- Ginkgolic Acid: Not directly tested, but biosensor studies show substituent position (para > ortho > meta) critically affects detection. Its ortho-hydroxy group may reduce biosensor sensitivity compared to para-substituted derivatives .

- p-Hydroxybenzoic Acid (pHBA) : Strong biosensor response (linear fluorescence signal at 1–1000 µM) due to para-substitution .

Research Findings and Limitations

- Contradictions : While hydroxyl groups generally enhance antioxidant activity, Ginkgolic Acid’s single hydroxyl and lipophilic chain limit this property despite structural similarities to caffeic acid .

- Gaps: Limited data on Ginkgolic Acid’s pharmacokinetics and toxicity in mammalian systems compared to well-studied derivatives like gallic acid .

Biological Activity

Benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy-, also known as 2-(10-heptadecenyl)-6-hydroxybenzoic acid, belongs to the class of salicylic acids, characterized by an ortho-hydroxylated benzoic acid structure. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic processes and therapeutic applications.

- Molecular Formula : C24H38O3

- Molecular Weight : 374.56 g/mol

- CAS Number : 111047-30-4

Biological Activity Overview

Research indicates that benzoic acid derivatives, including 2-(10Z)-heptadecen-1-yl,-6-hydroxy-, exhibit a variety of biological activities:

- Antioxidant Activity : Compounds in this class have been shown to possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Effects : Similar benzoic acid derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in food preservation and medicine.

- Protein Degradation Modulation : Studies have highlighted the ability of certain benzoic acid derivatives to modulate protein degradation pathways, particularly the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Case Studies and Experimental Data

A notable study investigated the biological evaluation of benzoic acid derivatives derived from Bjerkandera adusta. The study found that these derivatives significantly promoted the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. The most potent interactions were observed with compounds that included hydroxylated benzoic acid structures .

| Compound | Activity Type | Concentration (μg/mL) | Observed Effect |

|---|---|---|---|

| Compound 1 | Proteasome Activation | 10 | Significant activation (467.3 ± 3.9%) |

| Compound 2 | Cytotoxicity | N/A | No cytotoxic effects observed |

| Compound 3 | Cathepsin Activation | 5 | Highest activation observed |

The mechanisms underlying the biological activities of benzoic acid derivatives often involve:

- Enzyme Interaction : Compounds have been shown to bind to cathepsins B and L, promoting their activity, which is crucial for protein turnover and cellular homeostasis.

- Cellular Pathway Modulation : The activation of proteasomal and lysosomal pathways suggests a role in maintaining proteostasis, particularly relevant in aging and neurodegenerative conditions .

Potential Applications

Given their diverse biological activities, compounds like benzoic acid, 2-(10Z)-heptadecen-1-yl,-6-hydroxy- could have several applications:

- Pharmaceutical Development : As potential modulators of cellular degradation pathways, these compounds may serve as leads for developing new therapies targeting age-related diseases or cancer.

- Food Industry : Their antimicrobial properties could be harnessed for food preservation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.